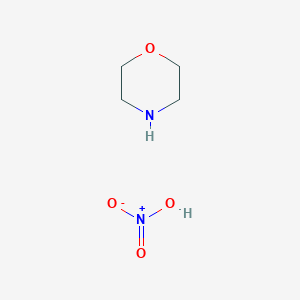
Lanthanum--platinum (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–platinum (1/5) is an intermetallic compound composed of lanthanum and platinum in a 1:5 ratio. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific and industrial applications. Lanthanum is a rare-earth element, while platinum is a noble metal, and their combination results in a material with distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lanthanum–platinum (1/5) typically involves high-temperature synthesis methods. One common approach is the solid-state reaction, where lanthanum and platinum powders are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C .
Industrial Production Methods
In industrial settings, the production of lanthanum–platinum (1/5) may involve more advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture and high purity of the final product. The molten mixture is then rapidly cooled to form the desired intermetallic compound .
Chemical Reactions Analysis
Types of Reactions
Lanthanum–platinum (1/5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures, leading to the formation of lanthanum oxide and platinum oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas, which reduces the oxides back to the metallic state.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Lanthanum oxide (La₂O₃) and platinum oxide (PtO₂).
Reduction: Metallic lanthanum and platinum.
Substitution: New intermetallic compounds with altered properties.
Scientific Research Applications
Lanthanum–platinum (1/5) has a wide range of applications in scientific research:
Material Science:
Mechanism of Action
The mechanism by which lanthanum–platinum (1/5) exerts its effects is primarily related to its ability to facilitate electron transfer reactions. The platinum atoms in the compound provide active sites for catalytic reactions, while the lanthanum atoms help stabilize the structure and enhance the overall reactivity. This synergistic effect makes lanthanum–platinum (1/5) an effective catalyst and functional material in various applications .
Comparison with Similar Compounds
Similar Compounds
Lanthanum–nickel (1/5): Known for its hydrogen storage capabilities.
Lanthanum–cobalt (1/5): Used in magnetic applications and as a catalyst.
Lanthanum–iron (1/5): Studied for its magnetic and catalytic properties.
Uniqueness
Lanthanum–platinum (1/5) stands out due to its high catalytic activity and stability, making it particularly valuable in applications requiring robust and efficient catalysts. Its unique combination of lanthanum and platinum provides a balance of structural stability and reactivity that is not commonly found in other intermetallic compounds .
Properties
CAS No. |
12031-25-3 |
|---|---|
Molecular Formula |
LaPt5 |
Molecular Weight |
1114.3 g/mol |
IUPAC Name |
lanthanum;platinum |
InChI |
InChI=1S/La.5Pt |
InChI Key |
WFDXKDLRHSBGER-UHFFFAOYSA-N |
Canonical SMILES |
[La].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



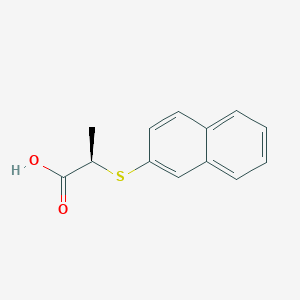
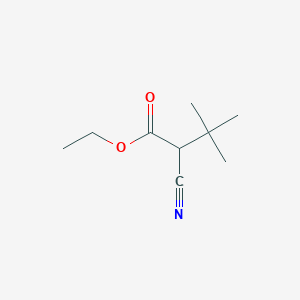
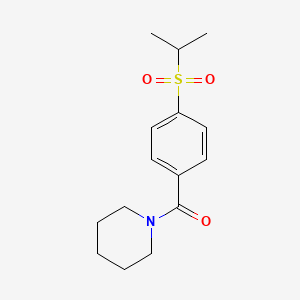
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)

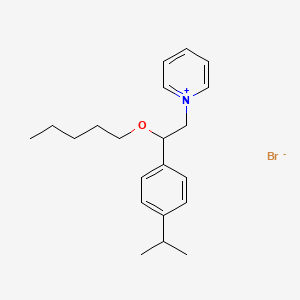


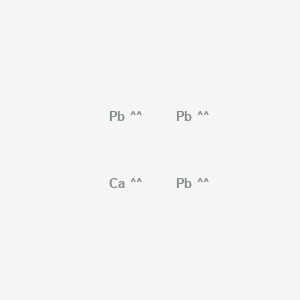
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
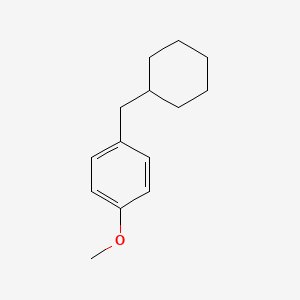
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
